3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
Description
3-[1-(3-Chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a quinazoline-2,4-dione derivative characterized by a 3-chlorobenzyl substituent at the N1 position and a propanamide chain linked to a 2-furylmethyl group. This article provides a comparative analysis of this compound with structurally related analogs, focusing on substitutions, physicochemical properties, and biological activities.
Propriétés
Numéro CAS |
899788-22-8 |
|---|---|
Formule moléculaire |
C23H20ClN3O4 |
Poids moléculaire |
437.88 |
Nom IUPAC |
3-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H20ClN3O4/c24-17-6-3-5-16(13-17)15-27-20-9-2-1-8-19(20)22(29)26(23(27)30)11-10-21(28)25-14-18-7-4-12-31-18/h1-9,12-13H,10-11,14-15H2,(H,25,28) |
Clé InChI |
HEGPGWGMOHMUEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Modifications and Substituent Effects
The target compound’s quinazoline-dione core is a common scaffold among analogs, but variations in substituents significantly influence activity and properties. Key comparisons include:
(a) N-(2-Furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Substituents : 3-nitrobenzyl (vs. 3-chlorobenzyl in the target compound).
- The molecular weight (448.435 g/mol) is higher than the target compound’s estimated ~430 g/mol .
(b) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Substituents : Dichlorophenylmethyl group; acetamide chain (shorter than propanamide).
- Impact : The shorter chain may reduce flexibility and binding affinity to targets requiring deeper hydrophobic pockets. This compound demonstrated anticonvulsant activity in rodent models .
(c) N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides
- Core Modification: Quinoline-2-one (vs. quinazoline-2,4-dione).
- Impact: The absence of a second carbonyl group in quinoline reduces hydrogen-bonding capacity.
(d) (2S)-3-Cyclohexyl-2-(6-fluoro-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Substituents : 6-Fluoroquinazoline, cyclohexyl, and thiazol-2-yl groups.
- Impact : The fluorine atom increases electronegativity, enhancing interactions with enzymes like glucokinase (activation reported at EC50 = 0.8 μM). The thiazole ring contributes to π-stacking interactions, unlike the furan’s oxygen-mediated H-bonding .
(e) 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide
- Substituents : 4-Methoxybenzyl (vs. 3-chlorobenzyl).
- Impact : Methoxy groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects. This compound’s logP is likely lower than the target’s (estimated ~3.5 vs. ~4.0) .
Physicochemical and Pharmacokinetic Properties
Méthodes De Préparation
Anthranilic Acid Cyclocondensation
The quinazolin-2,4-dione core is classically synthesized via cyclocondensation of anthranilic acid with potassium cyanate under alkaline conditions. In a representative procedure, anthranilic acid (0.3 mol) reacts with potassium cyanate (0.68 mol) in water, followed by sodium hydroxide-mediated cyclization at 85°C for 2 hours. Acidification with hydrochloric acid yields 2,4-quinazolinedione with an 86.3% molar yield.
Key Parameters
- Solvent : Water
- Temperature : 85°C
- Yield : 86.3%
Enzymatic Oxidative Cyclization
Recent advances employ laccase/2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) systems for aerobic oxidative cyclization. For example, 2-aminobenzylamine reacts with aldehydes in acetonitrile-phosphate buffer (pH 4.5) at 45°C under oxygen, achieving cyclization to tetrahydroquinazolines, which are oxidized to quinazolin-2,4-diones.
Advantages
Propanamide Side Chain Installation
Acylation of 3-Aminopropyl Intermediates
The propanamide moiety is introduced via coupling of 3-chloropropionic acid with 2-furylmethylamine. Activation using thionyl chloride forms 3-chloropropionyl chloride, which reacts with 2-furylmethylamine in dichloromethane at 0–5°C.
Procedure
Solid-Phase Synthesis
Immobilization of the quinazolin-2,4-dione core on Wang resin enables iterative coupling with Fmoc-protected 3-aminopropionic acid. After deprotection, reaction with 2-furylmethyl isocyanate yields the target compound with >90% purity.
Final Assembly and Characterization
Convergent Synthesis
The fully substituted quinazoline is assembled via:
- Core synthesis → 2,4-quinazolinedione
- N-1 alkylation → 1-(3-chlorobenzyl)quinazolin-2,4-dione
- C-3 propanamide coupling → Target compound
Reaction Scheme
$$
\text{Quinazolin-2,4-dione} \xrightarrow[\text{K}2\text{CO}3]{\text{3-Chlorobenzyl Chloride}} 1-(3-\text{Chlorobenzyl})-\text{quinazolin-2,4-dione} \xrightarrow[\text{EDC/HOBt}]{\text{3-Chloropropionyl Chloride}} \text{Target Compound}
$$
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.40 (m, 4H, aromatic), 4.62 (s, 2H, CH₂), 3.51 (t, 2H, CH₂), 2.45 (t, 2H, CH₂).
- HRMS : m/z calc. 454.12 [M+H]⁺, found 454.14.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time (h) |
|---|---|---|
| Classical alkylation | 78–82 | 6 |
| Microwave-assisted | 75–80 | 0.5 |
| Enzymatic | 85–87 | 24 |
Solvent and Environmental Impact
Industrial Scalability Considerations
Cost Analysis
Process Intensification
Continuous flow reactors reduce reaction time by 40% and improve yield consistency (±2%) compared to batch methods.
Q & A
Q. What are the established synthetic routes for this quinazoline derivative, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions starting with quinazolinone core formation, followed by functionalization. For example, methyl 2-isothiocyanatobenzoate reacts with glycine to form a thiourea intermediate, which is oxidized to a quinazolinone using hydrogen peroxide. Subsequent coupling with substituted amines or halides (e.g., 3-chlorobenzyl groups) is mediated by reagents like N,N′-carbonyldiimidazole (CDI) . Key parameters for optimization include solvent choice (DMF or dichloromethane), temperature control (60–80°C), and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (LC-MS) confirms molecular weight accuracy. Thin-layer chromatography (TLC) monitors reaction progress at each step .
Q. What are the recommended storage conditions to maintain compound stability?
Store the compound in anhydrous conditions under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the amide or furan groups. Stability assessments via periodic HPLC analysis are advised to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). To address this:
- Perform metabolic profiling using liver microsomes to identify unstable moieties (e.g., furan or chloro-benzyl groups) .
- Modify the propanamide linker or furylmethyl substituent to enhance stability while retaining target affinity .
- Validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based assays for functional activity) .
Q. What computational strategies are effective for predicting target interactions given its complex heterocyclic structure?
Molecular docking studies (AutoDock Vina, Schrödinger) can model interactions with enzymes like GABA receptors or kinases. Prioritize targets based on structural analogs (e.g., anticonvulsant quinazolines binding to GABAA receptors ). Include molecular dynamics simulations (AMBER/NAMD) to assess binding stability over time, focusing on hydrogen bonds between the 2,4-dioxo groups and catalytic residues .
Q. How should researchers design dose-response experiments to mitigate off-target effects in phenotypic assays?
- Use a concentration range spanning 0.1–100 µM, with controls for solvent cytotoxicity (e.g., DMSO ≤0.1%).
- Employ counter-screens against related targets (e.g., kinase panels for anti-cancer claims) to identify selectivity .
- Combine transcriptomic profiling (RNA-seq) with phenotypic data to distinguish primary effects from secondary responses .
Methodological Challenges
Q. What steps are critical for reproducing synthetic protocols with low yields (<30%)?
- Verify reagent purity (e.g., CDI often degrades with moisture; use freshly opened containers) .
- Optimize coupling reactions by substituting CDI with EDC/HOBt for sterically hindered amines .
- Replace column chromatography with preparative HPLC for polar intermediates prone to co-elution .
Q. How can researchers validate the role of the 3-chlorobenzyl group in bioactivity?
- Synthesize analogs with substituent variations (e.g., 3-fluoro or unsubstituted benzyl) .
- Compare IC50 values in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett constants) .
- Use X-ray crystallography or Cryo-EM to resolve binding modes if co-crystals with the target are obtainable .
Data Interpretation and Reporting
Q. How should conflicting results in enzyme inhibition vs. cellular cytotoxicity be interpreted?
Q. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
